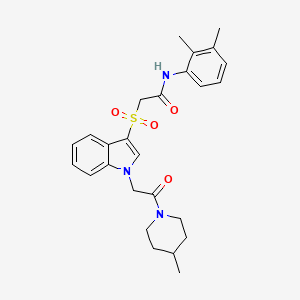
N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial, Antifungal, and Anthelmintic Applications A study on derivatives similar to the specified compound, specifically N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides, highlighted their potential in antibacterial, antifungal, and anthelmintic applications. Some of these compounds demonstrated significant biological activities, suggesting their utility in developing new agents for treating infections and infestations caused by bacteria, fungi, and worms. Additionally, these compounds were found to have applications in latent fingerprint analysis, indicating their potential utility in forensic science for detecting hidden fingerprints on various surfaces (G. Khan, S. Sreenivasa, Shivaraja Govindaiah, V. Chandramohan, 2019).
Pharmacokinetics and Metabolism Research into the pharmacokinetics and metabolism of similar compounds, such as N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1), revealed insights into how these substances are metabolized in the human body. This study identified several metabolites in human urine, providing a foundation for understanding the metabolic pathways and potential interactions of these compounds within biological systems. Such information is crucial for drug development processes, especially in assessing the safety and efficacy of new pharmacological agents (Y. Fujimaki, K. Hashimoto, K. Sudo, H. Tachizawa, 1990).
Structural and Chemical Analysis Another study focused on the structural aspects of amide-containing isoquinoline derivatives, closely related to the compound . This research provided valuable insights into the structural properties and potential chemical applications of these compounds, including their interactions with various acids and their fluorescence characteristics upon protonation or interaction with specific substances. Such studies are essential for the development of chemical probes and diagnostic tools, as well as for expanding our understanding of the chemical behavior of novel compounds (A. Karmakar, R. Sarma, J. Baruah, 2007).
Environmental and Analytical Chemistry The compound's analogs have been utilized in environmental and analytical chemistry, particularly in the sensitive detection of carbonyl compounds in water samples. This application underscores the importance of these compounds in monitoring environmental pollutants and in the development of analytical methods for detecting hazardous substances in various matrices. Such capabilities are crucial for environmental protection and public health (S. Houdier, S. Perrier, E. Defrancq, M. Legrand, 2000).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18-11-13-28(14-12-18)26(31)16-29-15-24(21-8-4-5-10-23(21)29)34(32,33)17-25(30)27-22-9-6-7-19(2)20(22)3/h4-10,15,18H,11-14,16-17H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQFPLCNHRREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2670473.png)
![2-cyclopropyl-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2670474.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2670480.png)

![N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester](/img/structure/B2670483.png)
![2-Chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide](/img/structure/B2670485.png)





